
Pentabromochlorodibenzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentabromochlorodibenzofuran (PBCDF) is a persistent organic pollutant that belongs to the group of polychlorinated dibenzofurans (PCDFs) and is classified as a dioxin-like compound. PBCDF is a toxic chemical that is generated as a byproduct during various industrial processes, including waste incineration, smelting, and manufacturing of certain chemicals. Due to its high toxicity and persistence, PBCDF is a major concern for environmental and human health.
作用机制
Pentabromochlorodibenzofuran exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in various biological processes. Binding of Pentabromochlorodibenzofuran to AhR activates a signaling pathway that leads to the induction of genes involved in xenobiotic metabolism and inflammation. This can lead to a range of adverse effects, including immune suppression, oxidative stress, and DNA damage.
生化和生理效应
Pentabromochlorodibenzofuran has been shown to have a range of biochemical and physiological effects on various organ systems in animals and humans. These effects include liver damage, immune suppression, developmental and reproductive toxicity, and neurotoxicity. Pentabromochlorodibenzofuran has also been shown to disrupt the endocrine system and affect hormone levels in animals.
实验室实验的优点和局限性
Pentabromochlorodibenzofuran is a useful tool for studying the mechanisms of action of dioxin-like compounds and their effects on biological systems. It can be used in in vitro and in vivo experiments to study the effects of exposure to dioxin-like compounds and to screen for potential therapeutic agents. However, the use of Pentabromochlorodibenzofuran in laboratory experiments is limited by its high toxicity and persistence, which make it difficult to handle and dispose of safely.
未来方向
There are several areas of future research that could help improve our understanding of the toxicological effects of Pentabromochlorodibenzofuran and other dioxin-like compounds. These include:
1. Development of new methods for the safe disposal of Pentabromochlorodibenzofuran and other persistent organic pollutants.
2. Development of new therapeutic agents that can mitigate the toxic effects of Pentabromochlorodibenzofuran and other dioxin-like compounds.
3. Investigation of the effects of Pentabromochlorodibenzofuran on the gut microbiome and its potential role in the development of disease.
4. Study of the long-term effects of Pentabromochlorodibenzofuran exposure on human health and the environment.
5. Investigation of the effects of Pentabromochlorodibenzofuran on epigenetic mechanisms and their potential role in the development of disease.
In conclusion, Pentabromochlorodibenzofuran is a toxic chemical that is generated as a byproduct during various industrial processes. It has been extensively studied for its toxicological effects on human health and the environment. Pentabromochlorodibenzofuran exerts its toxic effects by binding to the aryl hydrocarbon receptor and activating a signaling pathway that leads to the induction of genes involved in xenobiotic metabolism and inflammation. Pentabromochlorodibenzofuran has been shown to have a range of adverse effects, including developmental, reproductive, and neurological toxicity. Research on Pentabromochlorodibenzofuran and other dioxin-like compounds is ongoing, and future studies could help improve our understanding of the mechanisms of action of these compounds and their effects on biological systems.
合成方法
The synthesis of Pentabromochlorodibenzofuran involves the reaction of pentachlorodibenzofuran (PCDF) with bromine. This reaction takes place under controlled conditions and requires the use of catalysts. The process involves several steps, including the addition of bromine to PCDF and the subsequent elimination of hydrogen chloride to form Pentabromochlorodibenzofuran.
科学研究应用
Pentabromochlorodibenzofuran has been extensively studied for its toxicological effects on human health and the environment. It has been shown to have a range of adverse effects, including developmental, reproductive, and neurological toxicity. Research has also shown that Pentabromochlorodibenzofuran can cause cancer in animals and is a potential human carcinogen.
属性
CAS 编号 |
107207-49-8 |
|---|---|
产品名称 |
Pentabromochlorodibenzofuran |
分子式 |
C12H8Br5ClO-6 |
分子量 |
603.2 g/mol |
IUPAC 名称 |
dibenzofuran;pentabromide;chloride |
InChI |
InChI=1S/C12H8O.5BrH.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;/h1-8H;6*1H/p-6 |
InChI 键 |
QOMQCMHMSXBULO-UHFFFAOYSA-H |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-] |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-] |
同义词 |
PENTABROMO-MONOCHLORODIBENZOFURAN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



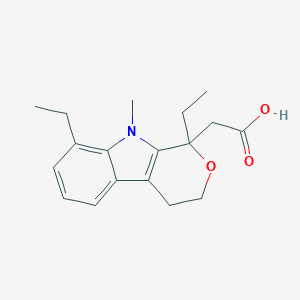
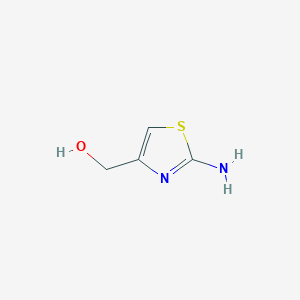
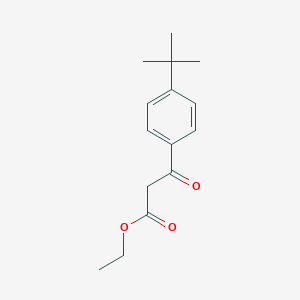
![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)
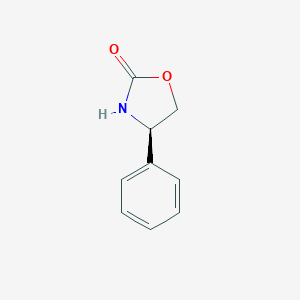
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B21212.png)
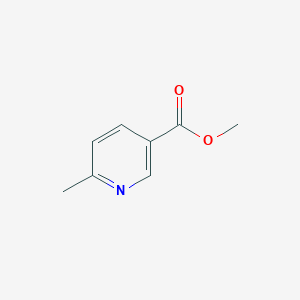
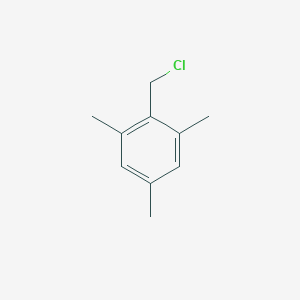
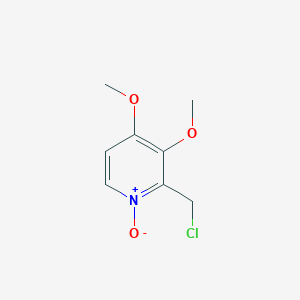
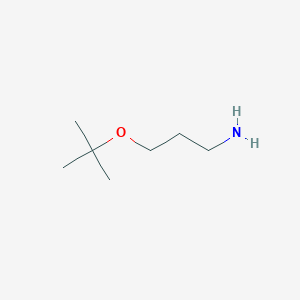
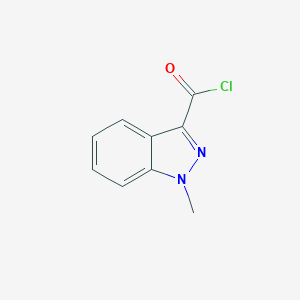
![1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate](/img/structure/B21223.png)
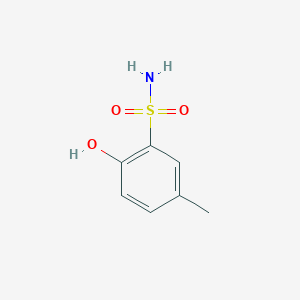
![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid](/img/structure/B21226.png)